molecular formula C2H7ClN2S B1340402 2-Aminoethanethioamide hydrochloride CAS No. 89226-27-7

2-Aminoethanethioamide hydrochloride

Cat. No. B1340402
CAS RN: 89226-27-7
M. Wt: 126.61 g/mol
InChI Key: COPVWNNFTVZFQY-UHFFFAOYSA-N
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Description

2-Aminoethanethioamide hydrochloride, also known as 2-aminoethanethiol hydrochloride, is a compound that has been studied for various applications, including its potential as an antiradiation drug and its use in the synthesis of polymers and other chemical compounds. It contains both amine and thiol functional groups, which contribute to its reactivity and make it a versatile intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 2-aminoethanethioamide hydrochloride and its derivatives has been explored in several studies. For instance, it has been used as a telogen in the free-radical telomerization of methyl methacrylate, where its behavior as a transfer agent was found to be peculiar due to a weak transfer constant compared to other thiols. The presence of hydrochloric acid during the reaction was crucial to protect the amine group and prevent the formation of secondary amines . Additionally, it has been employed in the aminoethylation of sulfur-containing anions to produce S-substituted derivatives, which are of interest as potential antiradiation drugs .

Molecular Structure Analysis

The molecular structure of 2-aminoethanethioamide hydrochloride has been modeled using ab initio Hartree-Fock and Density Functional Theory calculations. Theoretical vibrational frequencies, bond lengths, and bond angles have been calculated and compared with experimental values. The stability of the molecule arising from hyperconjugative interactions and charge delocalization has been analyzed using Natural Bond Orbital (NBO) analysis, which shows charge transfer within the molecule .

Chemical Reactions Analysis

2-Aminoethanethioamide hydrochloride participates in various chemical reactions due to its amine and thiol groups. It has been used in the synthesis of polynuclear Hg(II)-2-aminoethanethiolates, where its reaction with Hg(2)Cl(2) yielded elemental mercury and one-dimensional polynuclear compounds with variable coordination environments around Hg atoms . The compound has also been added to chalcone analogs to synthesize 3-(2-aminoethylthio)-1-(aryl)-3-(thiophen-2-yl) propan-1-ones and 1,4-thiazepines, with the reaction influenced by the substituents on the chalcones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminoethanethioamide hydrochloride derivatives have been characterized using various spectroscopic methods, including (1)H and (13)C NMR, UV-Vis, FT-IR, Raman, and mass spectrometry. Thermal stability has been assessed using thermogravimetric analysis (TGA), and the compounds' structures have been confirmed by single X-ray crystallography . The influence of solvent and concentration of hydrochloric acid on the transfer constant and amine functionality of the telomers synthesized from 2-aminoethanethioamide hydrochloride has been emphasized, highlighting the importance of reaction conditions on the properties of the resulting compounds .

Scientific Research Applications

Corrosion Inhibition

2-Aminoethanethiol, closely related to 2-Aminoethanethioamide hydrochloride, has been investigated for its efficiency in inhibiting steel corrosion in acidic solutions. The studies reveal significant inhibition efficiency, attributed to the adsorption of the compound via the −SH group on the positively charged metal surface in corrosive solutions. The adsorptive interaction was best correlated with the Langmuir isotherm, and the efficiency was optimized using response surface methodology, highlighting its potential in corrosion prevention applications (Tansuğ, Tüken, Kıcır, & Erbil, 2014).

Synthesis of Heterocyclic Compounds

The compound has been utilized in the solvent-free tandem synthesis of 2-thiazolines and 2-oxazolines, catalyzed by copper. This method demonstrates high selectivity and efficiency under mild conditions, producing a variety of these heterocycles in good to excellent yields. Such synthetic pathways are crucial for the development of pharmaceuticals and agrochemicals (Li et al., 2012).

Molecular Structure Analysis

In another study, the molecular structure of 2-Aminoethanethiol was modeled using advanced computational techniques, providing insights into its stability, charge transfer mechanisms, and electronic properties. Such analyses are fundamental for understanding the reactivity and potential applications of the compound in various fields, including material science and drug design (Rajalakshmi, 2019).

Advanced Reduction Processes (ARPs)

The degradation of environmental pollutants using advanced reduction processes (ARPs) has also been a field of application. For example, the degradation of 1,2-dichloroethane, a harmful environmental pollutant, was significantly enhanced in the presence of compounds like 2-Aminoethanethiol, demonstrating the role of such chemicals in environmental remediation efforts (Liu, Vellanki, Batchelor, & Abdel-Wahab, 2014).

Safety And Hazards

The safety information for 2-Aminoethanethioamide hydrochloride includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-aminoethanethioamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2S.ClH/c3-1-2(4)5;/h1,3H2,(H2,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPVWNNFTVZFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=S)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548645
Record name Aminoethanethioamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoethanethioamide hydrochloride

CAS RN

89226-27-7
Record name NSC79152
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Record name Aminoethanethioamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminoethanethioamide hydrochloride
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